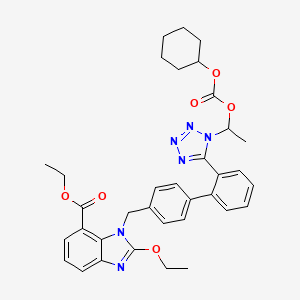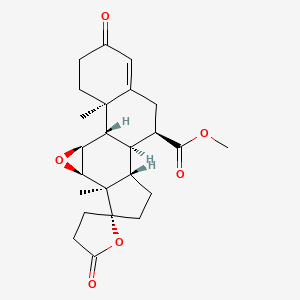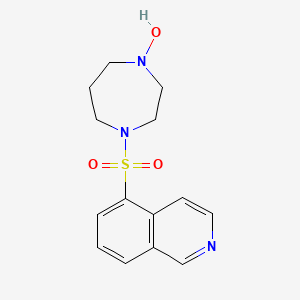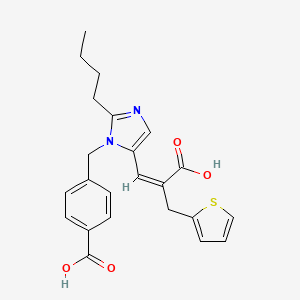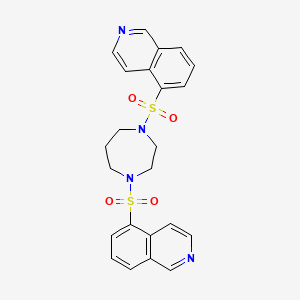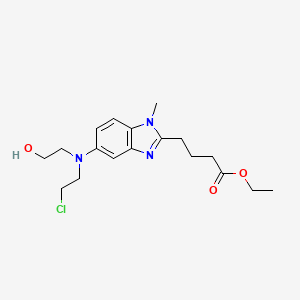
Bendamustine Related Impurity 5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bendamustine Related Impurity 5 is an impurity of bendamustine, a pharmaceutical designed to treat chronic lymphocytic leukemia and non-Hodgkin lymphoma . It has a molecular formula of C18H26ClN3O3 and a molecular weight of 367.88 .
Molecular Structure Analysis
The molecular structure of Bendamustine Related Impurity 5 includes a benzimidazole ring, an active nitrogen mustard fragment, and a residue of butanoic acid . The InChI key is HYJTZPVNEXQTBH-UHFFFAOYSA-N .Chemical Reactions Analysis
Bendamustine and its related impurities, including Impurity 5, have been analyzed using high-performance liquid chromatography (HPLC) methods . These methods allow for the separation and quantification of bendamustine and its impurities.Physical And Chemical Properties Analysis
Bendamustine Related Impurity 5 is described as a colorless to off-white semi-solid . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
1. Stability-Indicating LC Method for the Estimation of Bendamustine Hydrochloride and its Related Impurities
- Summary of Application: This research developed and validated a high-performance liquid chromatography method for quantifying impurities (process-related and degradants) and the assay determination of Bendamustine hydrochloride .
- Methods of Application: A chromatographic separation of Bendamustine and its impurities was achieved with an Inertsil ODS-2 analytical column, using gradient elution with a mixture of water and trifluoroacetic acid and acetonitrile . The instrumental settings included a flow rate of 1.0 mL/min, column temperature of 27°C, and a detector wavelength of 233 nm .
- Results: The developed method was validated for parameters such as precision, accuracy, linearity, limit of detection, limit of quantification, ruggedness, and robustness .
2. Stability of Bendamustine Solutions
- Summary of Application: This study investigated the stability of Bendamustine solutions, focusing on the influence of Sodium Chloride concentration, temperature, and container .
- Methods of Application: A stability-indicating High Performance Liquid Chromatography method with Diode Array Detection was used . Solutions were stored at room temperature and at 2–8°C for 7 days .
- Results: The reconstituted solution at 2.5 mg/mL was stable for only 2 hours at room temperature and 8 hours at 2–8°C . The stability of diluted solutions was in accordance with the manufacturer’s recommendations .
3. Synthesis of a Potential Bendamustine Deschloro Dimer Impurity
- Summary of Application: This research focused on the synthesis of a potential Bendamustine deschloro dimer impurity .
- Methods of Application: The study involved the preparation of benzyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate .
- Results: The paper does not provide specific results or outcomes. For detailed results, it would be best to refer to the original research paper .
4. Bendamustine Impurities in Alkylating Agents
Eigenschaften
IUPAC Name |
ethyl 4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O3/c1-3-25-18(24)6-4-5-17-20-15-13-14(7-8-16(15)21(17)2)22(10-9-19)11-12-23/h7-8,13,23H,3-6,9-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJTZPVNEXQTBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N(CCO)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Chloroethyl)(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Ethyl Ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


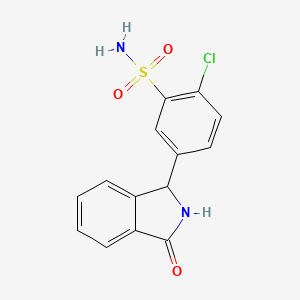
![3-[[4-[2-[1-[(2S,3R,4R,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid](/img/structure/B600943.png)



